1-(2,4-Dichlorobenzyl)piperidin-4-amine

Lipophilicity Physicochemical profiling ADME prediction

1-(2,4-Dichlorobenzyl)piperidin-4-amine (CAS 92539-26-9) is a disubstituted piperidine building block with molecular formula C₁₂H₁₆Cl₂N₂ and a molecular weight of 259.17 g/mol. The compound features a 2,4-dichlorobenzyl substituent at the piperidine N1 position and a free primary amine at the C4 position, placing it within the broader class of N-benzylpiperidin-4-amines.

Molecular Formula C12H16Cl2N2
Molecular Weight 259.17 g/mol
Cat. No. B12118462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorobenzyl)piperidin-4-amine
Molecular FormulaC12H16Cl2N2
Molecular Weight259.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H16Cl2N2/c13-10-2-1-9(12(14)7-10)8-16-5-3-11(15)4-6-16/h1-2,7,11H,3-6,8,15H2
InChIKeyNFLMRDKSWHCNHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dichlorobenzyl)piperidin-4-amine – Structural and Physicochemical Baseline for Procurement Evaluation


1-(2,4-Dichlorobenzyl)piperidin-4-amine (CAS 92539-26-9) is a disubstituted piperidine building block with molecular formula C₁₂H₁₆Cl₂N₂ and a molecular weight of 259.17 g/mol . The compound features a 2,4-dichlorobenzyl substituent at the piperidine N1 position and a free primary amine at the C4 position, placing it within the broader class of N-benzylpiperidin-4-amines. Its hydrochloride salt (CAS 1261234-72-3, MW 295.64) is also commercially available for applications requiring enhanced aqueous solubility [1]. The 2,4-dichloro substitution pattern on the benzyl ring distinguishes this compound from its non-halogenated, monochloro, and positionally isomeric dichloro analogs, imparting a distinct lipophilicity and electronic profile that influences both its reactivity as a synthetic intermediate and its pharmacophore properties when incorporated into bioactive molecules [2].

Why 1-(2,4-Dichlorobenzyl)piperidin-4-amine Cannot Be Swapped with Non-Halogenated or Isomeric Analogs


The 2,4-dichlorobenzyl motif is not merely a lipophilic appendage; the number and ring position of chlorine atoms on the benzyl group directly modulate the compound's physicochemical properties, synthetic reactivity, and target engagement profile. Replacement with the non-halogenated 1-benzylpiperidin-4-amine (CAS 50541-93-0) results in a >1.5 log-unit reduction in lipophilicity and loss of key halogen-bonding interactions at biological targets . Isomeric substitution (e.g., 3,4-dichloro or 2,5-dichloro) alters the electrostatic potential surface of the aromatic ring, which has been shown to redirect sigma receptor subtype selectivity and enzyme inhibition potency within this scaffold class [1]. Furthermore, the free primary amine at C4 renders this compound a versatile diversification point for parallel synthesis of focused libraries—a capability absent in N4-alkylated analogs such as the NEDD8-activating enzyme inhibitor M22, which bears a secondary N-(2,4-dichlorophenethyl) amine at this position and consequently exhibits a fundamentally different biological profile (NAE inhibition, GI₅₀ = 5.5 μM against A549 cells) [2].

1-(2,4-Dichlorobenzyl)piperidin-4-amine – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: 2,4-Dichloro Substitution Increases Computed logP by >2 Log Units Versus Non-Halogenated Parent

The 2,4-dichlorobenzyl substitution on 1-(2,4-Dichlorobenzyl)piperidin-4-amine contributes a calculated logP increase of approximately 2.0–2.3 log units relative to the non-halogenated 1-benzylpiperidin-4-amine. The parent benzyl analog has a reported partition coefficient of 1.36 and computed logP of 1.09, while the 2,4-dichloro derivative is estimated to have a logP in the range of 3.1–3.4 based on fragment-based calculations (Hansch π = +0.71 per aromatic Cl × 2 chlorine substituents, plus the inherent logP contribution of the benzyl-piperidine scaffold) . This places the compound in a more lipophilic property space favorable for blood-brain barrier penetration (CNS MPO desirability range logP 2–4) while remaining within Lipinski Rule-of-5 compliance [1].

Lipophilicity Physicochemical profiling ADME prediction

Sigma-1 Receptor Engagement: 2,4-Dichlorobenzyl-Piperidine Scaffold Confers Sub-Micromolar σ1 Affinity in Close Derivatives

A derivative incorporating the 1-(2,4-dichlorobenzyl)piperidine core—3-((1-(2,4-dichlorobenzyl)piperidin-4-yl)methyl)benzo[d]oxazol-2(3H)-one (CHEMBL473975)—demonstrated binding affinity of Ki = 258 nM at the sigma-1 (σ1) receptor in a rat liver membrane displacement assay using [³H](+)-pentazocine as the radioligand [1]. By contrast, the non-halogenated 1-benzylpiperidin-4-amine scaffold has been reported to yield σ1 Ki values of 1.45 nM in optimized dual-target AChE/σ1 inhibitor series, indicating that halogenation pattern strongly modulates σ1 affinity . While direct σ1 binding data for the parent 1-(2,4-Dichlorobenzyl)piperidin-4-amine remains unpublished, the 258 nM Ki of the closely related 2,4-dichlorobenzyl-piperidine derivative establishes this substitution pattern as a productive σ1 pharmacophoric element distinct from the 2,5-dichloro or 3,4-dichloro isomers.

Sigma receptor CNS pharmacology Pain research

Positional Isomer Differentiation: 2,4-Dichloro Versus 3,4-Dichloro Benzyl Substitution Directs Distinct Biological Target Profiles

The 2,4-dichlorobenzyl substitution pattern places chlorine atoms at positions that generate a unique electrostatic potential surface on the aromatic ring, with the ortho-chlorine (position 2) capable of engaging in halogen-bonding interactions with protein backbone carbonyls, while the para-chlorine (position 4) contributes primarily to hydrophobic contacts and van der Waals interactions [1]. In contrast, the 3,4-dichloro isomer (CAS 92539-28-1) presents both chlorines in a contiguous arrangement that favors π-stacking interactions but precludes ortho-specific halogen bonding, while the 2,5-dichloro isomer (CAS 1261233-70-8) positions halogens in a para-relationship to each other, yielding a markedly different dipole moment. These differences are not cosmetic: within the broader piperidine scaffold class, positional isomerism of dichlorobenzyl substituents has been shown to redirect activity between sigma-1 and sigma-2 receptor subtypes, and between VMAT2 and DAT transporters [2]. All three dichloro isomers share identical molecular formula (C₁₂H₁₆Cl₂N₂) and molecular weight (~259 Da), making them indistinguishable by mass spectrometry and thus prone to procurement or inventory errors without rigorous isomer verification.

Positional isomerism Halogen bonding Target selectivity

Synthetic Diversification Capacity: Free C4 Primary Amine Enables Library Synthesis Unavailable to N4-Substituted Analogs Like M22

1-(2,4-Dichlorobenzyl)piperidin-4-amine possesses a free primary amine at the C4 position, enabling direct functionalization via reductive amination, amide coupling, sulfonamide formation, or urea synthesis without requiring a deprotection step . This contrasts directly with the structurally related NAE inhibitor M22 (1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine, CAS 864420-54-2), in which the C4 amine is already elaborated as a secondary N-(2,4-dichlorophenethyl) substituent, precluding further diversification at this position [1]. The synthetic utility of the free amine is demonstrated in the patent literature, where 1-(2,4-dichlorobenzyl)piperidin-4-amine serves as a key intermediate for generating libraries of antibacterial aminopiperidine derivatives via reaction with heterocyclic carboxylic acids under standard EDCI/HOBt coupling conditions [2]. M22 itself achieved GI₅₀ = 5.5 μM against A549 lung cancer cells as an NAE inhibitor, but its fixed N4-substitution means its biological profile is locked; the parent 2,4-dichlorobenzyl-piperidin-4-amine represents an uncommitted diversification node that can be directed toward multiple target classes.

Parallel synthesis Medicinal chemistry Scaffold diversification

Molecular Weight and Hydrogen Bonding Profile: Target Compound Occupies a Distinct Property Niche Within the Piperidin-4-amine Series

1-(2,4-Dichlorobenzyl)piperidin-4-amine (MW 259.17, HBD = 1 from primary amine, HBA = 2 from piperidine N and amine N) occupies a property space between the non-halogenated 1-benzylpiperidin-4-amine (MW 190.29, HBD = 1, HBA = 2) and the fully elaborated M22 (MW 363.32, HBD = 1, HBA = 2) . This intermediate molecular weight range (250–260 Da) is compatible with fragment-based lead discovery (Rule of Three: MW < 300, logP < 3, HBD ≤ 3, HBA ≤ 3), while the 2,4-dichloro substitution provides sufficient complexity for robust target engagement that simpler fragments often lack. The compound's topological polar surface area (estimated TPSA ≈ 29–38 Ų based on the primary amine and piperidine nitrogen contributions) supports acceptable membrane permeability [1]. The hydrochloride salt form (MW 295.64) offers enhanced aqueous solubility for biochemical assay applications without altering the free base's target engagement properties.

Drug-likeness Lead-like properties Fragment-based screening

Optimal Application Scenarios for 1-(2,4-Dichlorobenzyl)piperidin-4-amine Based on Differentiated Evidence


Fragment-Based Screening Library Enrichment with Halogenated Piperidine Scaffolds

1-(2,4-Dichlorobenzyl)piperidin-4-amine, with MW 259 Da and fragment-compliant physicochemical properties, is well-suited for inclusion in fragment screening libraries targeting CNS or oncology targets where halogen bonding contributes to binding enthalpy. The 2,4-dichloro substitution provides improved lipophilicity (estimated logP ~3.1–3.4) relative to non-halogenated benzyl-piperidine fragments, while remaining below the logP 5 alert threshold. The free primary amine permits subsequent fragment growing or merging via amide coupling without requiring Boc-deprotection steps that complicate fragment elaboration workflows. Researchers should confirm isomer identity by ¹H-NMR (distinct aromatic proton splitting pattern for 2,4-disubstitution vs. 3,4- or 2,5-isomers) upon receipt [1].

Parallel Synthesis of Sigma-1 Receptor Targeted Compound Libraries

The 2,4-dichlorobenzyl-piperidine core has been validated as a sigma-1 receptor recognition element, with a close derivative (3-((1-(2,4-dichlorobenzyl)piperidin-4-yl)methyl)benzo[d]oxazol-2(3H)-one) demonstrating Ki = 258 nM at σ1 [1]. The free C4 amine of 1-(2,4-Dichlorobenzyl)piperidin-4-amine enables systematic diversification via reductive amination with diverse aldehydes or amide coupling with carboxylic acid building blocks to generate focused σ1-targeted libraries. This approach contrasts with using the non-halogenated 1-benzylpiperidin-4-amine scaffold, which follows a distinct σ1 SAR trajectory and yields different selectivity profiles against σ2 and off-target receptors .

Reference Standard for Positional Isomer Differentiation in Analytical QC Workflows

Given that 1-(2,4-Dichlorobenzyl)piperidin-4-amine shares identical molecular formula and nominal mass with its 3,4-dichloro (CAS 92539-28-1) and 2,5-dichloro (CAS 1261233-70-8) isomers, it serves as an essential authenticated reference standard for developing and validating HPLC, LC-MS, or ¹H-NMR methods capable of resolving these isomeric species. Procurement of the correct isomer with documented purity (≥95%) and certificate of analysis specifying retention time and/or spectral data is critical for laboratories that handle multiple dichlorobenzyl-piperidine building blocks and must prevent cross-contamination or misidentification in compound management workflows .

Scaffold-Hopping Starting Point for NAE Inhibitor Lead Optimization Distinct from M22

While M22 (1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine) has established the piperidin-4-amine scaffold as a viable NAE inhibitor chemotype (GI₅₀ = 5.5 μM, A549), its N1-benzyl/N4-phenethyl substitution pattern is fixed [1]. 1-(2,4-Dichlorobenzyl)piperidin-4-amine relocates the 2,4-dichlorophenyl group from the N4-phenethyl position (as in M22) to the N1-benzyl position, generating a structurally distinct isomer of the pharmacophoric elements. This scaffold-hop exploration may yield NAE inhibitors with altered binding kinetics, selectivity against related E1 enzymes (UBA3, SAE), or improved physicochemical properties, while retaining the 2,4-dichlorophenyl recognition element critical for target engagement.

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